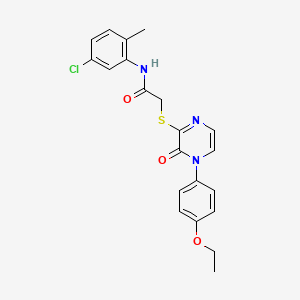

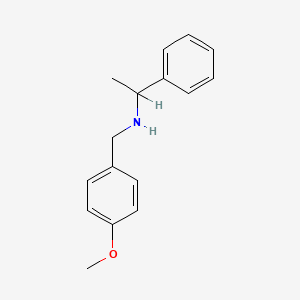

N-(4-methoxybenzyl)-1-phenylethanamine

Overview

Description

Scientific Research Applications

Corrosion Inhibition

N-(4-methoxybenzyl)-1-phenylethanamine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds can significantly reduce the rate of corrosion, with some derivatives achieving inhibition efficiencies up to 96.19%. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that prevents the acid from reacting with the steel. This property is particularly useful in industrial processes such as steel pickling, descaling, and oil well acidization, where corrosion control is essential for maintaining the integrity and longevity of metal components (Singh & Quraishi, 2016).

Analytical Characterization

The structural features of this compound and its derivatives have been the subject of analytical studies to understand their chemical properties better. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy have been utilized to identify and characterize these compounds. Such analytical characterizations are crucial for the development of new synthetic methodologies, understanding the pharmacological properties of these compounds, and for forensic analysis in cases of illicit use (Zuba & Sekuła, 2013).

Reaction Mechanisms

This compound and its derivatives have also been explored in the context of organic synthesis, particularly in studying reaction mechanisms such as migratory insertion. Research in this area provides insights into the reactivity and stability of these compounds under various conditions, contributing to the broader understanding of organometallic chemistry and its applications in catalysis and material science (Robbins et al., 2015).

Material Science

In material science, derivatives of this compound have been studied for their potential in modifying the properties of materials such as lignin. Acidic treatment of lignin in the presence of these compounds has been shown to alter its chemical structure, potentially enhancing its antioxidant properties when incorporated into polymers like polypropylene. This research highlights the versatility of this compound derivatives in modifying and improving the properties of materials for various industrial applications (Pouteau et al., 2005).

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-1-phenylethanamine is a compound that has been found to have anti-inflammatory potential . Its primary target is Cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its target, COX-2, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOIEFDHGQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

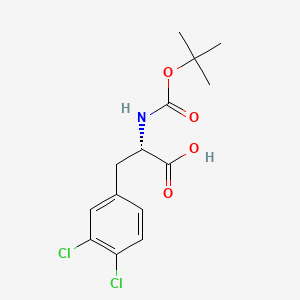

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

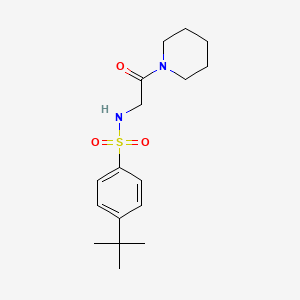

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

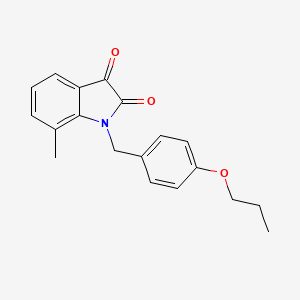

![methyl (2E)-3-methyl-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2877932.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)